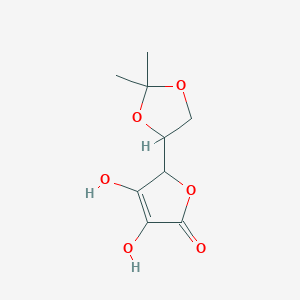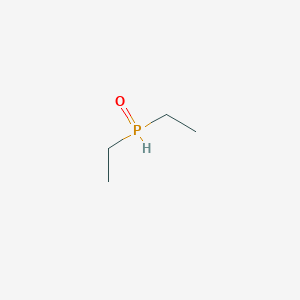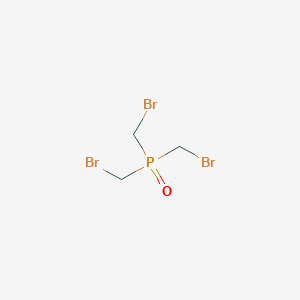
Tris(bromomethyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(bromomethyl)phosphine oxide is an organophosphorus compound with the chemical formula C₃H₆Br₃OP It is characterized by the presence of three bromomethyl groups attached to a central phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(bromomethyl)phosphine oxide can be synthesized through the reaction of phosphorus tribromide with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{PBr}_3 + 3 \text{CH}_2\text{O} \rightarrow \text{P}(\text{CH}_2\text{Br})_3\text{O} ] The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(bromomethyl)phosphine oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The phosphine oxide moiety can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize the phosphine oxide moiety.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
Oxidized Products: Oxidation reactions can lead to the formation of higher oxidation state phosphorus compounds.
Scientific Research Applications
Tris(bromomethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other organophosphorus compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biochemical studies.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris(bromomethyl)phosphine oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl groups can undergo nucleophilic substitution, while the phosphine oxide moiety can participate in redox reactions. These properties enable the compound to interact with various molecular targets and pathways, making it versatile in different chemical processes.
Comparison with Similar Compounds
Tris(hydroxymethyl)phosphine oxide: Similar in structure but with hydroxymethyl groups instead of bromomethyl groups.
Tris(chloromethyl)phosphine oxide: Contains chloromethyl groups, offering different reactivity compared to bromomethyl groups.
Uniqueness: Tris(bromomethyl)phosphine oxide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
bis(bromomethyl)phosphoryl-bromomethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br3OP/c4-1-8(7,2-5)3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZXKYGLBFWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(CBr)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378139 |
Source


|
| Record name | Phosphine oxide, tris(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4851-85-8 |
Source


|
| Record name | Phosphine oxide, tris(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B7762793.png)
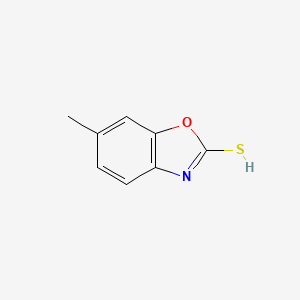
![2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7762804.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7762811.png)
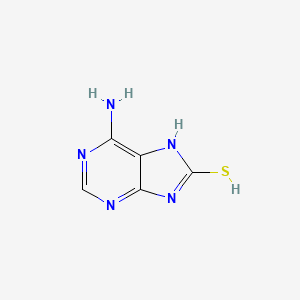


![2-{[2-(Benzoylamino)benzoyl]amino}butanoic acid](/img/structure/B7762827.png)
![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)

